3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide
Description
3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzamide moiety linked to a pyridazine ring, which is further substituted with a phenyl group.
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C20H20N4O/c1-2-13-21-20(25)16-9-6-10-17(14-16)22-19-12-11-18(23-24-19)15-7-4-3-5-8-15/h3-12,14H,2,13H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
CTDUDQATOHUCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide typically involves the following steps:
Formation of 6-phenylpyridazin-3-amine: This intermediate can be synthesized by reacting 3,6-dichloropyridazine with phenylboronic acid in the presence of a palladium catalyst.
Coupling Reaction: The 6-phenylpyridazin-3-amine is then coupled with 3-aminobenzamide under suitable conditions to form the desired product. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide or pyridazine derivatives.
Scientific Research Applications
3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-phenylpyridazin-3-yl)amino]benzoic acid
- 3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide
Uniqueness
Compared to similar compounds, 3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide may exhibit unique biological activities due to its specific structural features. The presence of the propyl group and the benzamide moiety can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
